Epiminolanosterol

Description

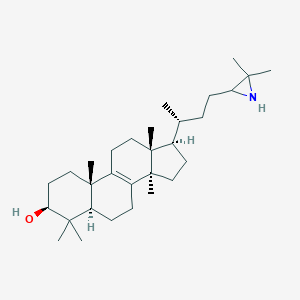

Structure

3D Structure

Properties

CAS No. |

104960-23-8 |

|---|---|

Molecular Formula |

C30H51NO |

Molecular Weight |

441.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H51NO/c1-19(9-12-24-27(4,5)31-24)20-13-17-30(8)22-10-11-23-26(2,3)25(32)15-16-28(23,6)21(22)14-18-29(20,30)7/h19-20,23-25,31-32H,9-18H2,1-8H3/t19-,20-,23+,24?,25+,28-,29-,30+/m1/s1 |

InChI Key |

JDIKVIQXIGRCEN-JACZRFEKSA-N |

SMILES |

CC(CCC1C(N1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CCC1C(N1)(C)C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC1C(N1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |

Synonyms |

24,25-EMLS 24,25-epiminolanosterol 24,25-iminolanosterol |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Studies of Epiminolanosterol

Spectroscopic Methodologies for Definitive Structural and Stereochemical Assignment

Spectroscopic techniques play a crucial role in the initial and detailed structural characterization of organic molecules like epiminolanosterol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including COSY, TOCSY, NOESY, HSQC, HMBC)

High-resolution NMR spectroscopy is a fundamental tool for determining the connectivity of atoms and identifying functional groups within a molecule anu.edu.aunih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the comprehensive analysis of complex structures such as this compound.

1D NMR (H and C): H NMR provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in determining adjacent protons emerypharma.comlehigh.edu. C NMR reveals the carbon skeleton of the molecule and the types of carbon atoms (methyl, methylene, methine, quaternary) emerypharma.commagritek.com.

2D NMR Techniques:

COSY (COrrelation SpectroscopY): This technique reveals correlations between protons that are coupled to each other through typically two or three bonds, providing direct information about adjacent protons in the molecule emerypharma.comprinceton.edusdsu.edu.

TOCSY (TOtal Correlation SpectroscopY): TOCSY extends the correlations observed in COSY to include protons within an entire spin system, showing connectivities between protons that are coupled through multiple bonds within a continuous chain magritek.comprinceton.edu. This is particularly useful for identifying coupled networks of protons in complex ring systems or alkyl chains.

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY provides information about through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å), regardless of the number of bonds separating them magritek.comprinceton.edu. This is crucial for determining the relative stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbon atoms, establishing one-bond H-C connectivities emerypharma.comprinceton.edusdsu.edu. This experiment is vital for assigning carbon signals based on known proton assignments and for differentiating between CH, CH, and CH groups (often via edited HSQC) epfl.ch.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbon atoms that are separated by typically two to four bonds emerypharma.comprinceton.edusdsu.edu. This technique is essential for establishing connectivities across quaternary carbons and between different structural fragments, allowing for the assembly of the complete carbon framework emerypharma.comepfl.ch.

The combined application of these NMR techniques allows for the detailed assignment of nearly all proton and carbon signals and the elucidation of the connectivity and relative stereochemistry of this compound. Studies on this compound have utilized H- and C-NMR for characterization oup.com.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the molecular formula and gain insights into its structural subunits anu.edu.aubruker.commsu.edu.

Molecular Ion Peak: The molecular ion peak ([M] or [M+H]) in the mass spectrum corresponds to the molecular weight of the compound, confirming its elemental composition when combined with other analytical data savemyexams.comlibretexts.org.

Fragmentation Analysis: Upon ionization, molecules can break apart into smaller, charged fragments msu.edulibretexts.orgwikipedia.org. The pattern of these fragments is characteristic of the molecule's structure, as bonds tend to cleave in predictable ways libretexts.orglibretexts.org. Analyzing the mass-to-charge ratio (m/z) of these fragments can provide valuable information about the presence of specific functional groups and the connectivity within the molecule savemyexams.comlibretexts.org. Gas chromatography-mass spectrometry (GC-MS) has been used in the characterization of 24(R,S),25-epiminolanosterol oup.comnih.gov.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the absolute stereochemistry, provided that suitable single crystals can be obtained anu.edu.aubruker.comsciencemuseum.org.ukwikipedia.orglibretexts.org.

By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the electron density can be mapped, revealing the precise positions of atoms in three dimensions wikipedia.orgnih.gov. This technique is particularly valuable for confirming relative stereochemistry assignments made by NMR and for determining the absolute configuration of chiral centers bruker.comlibretexts.org. While the search results mention X-ray crystallography in the context of structural analysis bruker.comsciencemuseum.org.ukresearchgate.net, specific data or a crystal structure for this compound were not found in the provided snippets.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule based on the vibrations of its chemical bonds anu.edu.aulehigh.edu. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum lehigh.edu. Analysis of the IR spectrum of this compound can provide confirmatory evidence for the presence of key functional groups, such as the epimino group and hydroxyl group oup.comcardiff.ac.uk.

Computational Approaches in Stereochemical Assignment and Validation (e.g., DP4+ Probability Analysis)

Computational methods, such as Density Functional Theory (DFT) calculations of NMR chemical shifts combined with statistical analysis like the DP4+ probability method, have become increasingly important in the structural elucidation and stereochemical assignment of organic molecules nih.govnih.govresearchgate.net.

The DP4+ method compares experimentally obtained NMR chemical shifts with theoretically calculated shifts for proposed candidate structures, providing a statistical probability for each isomer nih.govresearchgate.net. This approach is particularly useful when spectroscopic data alone are insufficient to unambiguously assign stereochemistry, especially for molecules with multiple chiral centers or flexible conformations nih.gov. While general information on DP4+ analysis is available nih.govnih.govresearchgate.net, specific applications to this compound were not detailed in the search results.

Chiral Analysis and Separation Techniques for Epimerically-Pure Isomers of this compound

This compound, with its defined stereochemistry, can exist as different stereoisomers, specifically epimers if there are multiple chiral centers. Obtaining epimerically-pure isomers is often necessary for detailed biological evaluation and structural studies. Chiral analysis and separation techniques are employed for this purpose.

Techniques such as chiral chromatography (e.g., chiral HPLC or GC) and capillary electrophoresis (CE) with chiral selectors can be used to separate and analyze individual stereoisomers nih.gov. These methods exploit the differential interactions of the enantiomers or epimers with a chiral stationary phase or chiral additive nih.gov. While the synthesis of 24(R,S),25-epiminolanosterol is mentioned oup.com, indicating the potential for different stereoisomers at the epimino center, detailed methods for the chiral separation of this compound epimers were not explicitly described in the provided search results. However, the concept of epimerically-pure side-chain derivatives of sterols is mentioned in the context of efficient routes researchgate.net.

Data Tables:

While the search results mention spectroscopic data being recorded and available in supporting information for some studies acs.org, detailed, extractable NMR or MS data specifically for this compound were not present in the provided snippets to generate interactive tables. The information available is more general regarding the techniques used for characterization (e.g., H- and C-NMR, GC-MS, FT-IR) oup.com.

Detailed Research Findings:

The research findings primarily highlight the use of spectroscopic methods (NMR, MS, IR) for the characterization of synthesized 24(R,S),25-epiminolanosterol oup.com. It is also noted as an inhibitor of sterol 24-methyltransferase (24-SMT) nih.govtdl.orgmdpi.com. The (R,S) designation indicates that the synthesized compound is a mixture of stereoisomers at the epimino-substituted carbons oup.com. Further detailed findings regarding specific NMR peak assignments, coupling constants, or mass fragmentation patterns were not available in the provided text.

Chemical Synthesis and Analog Design of Epiminolanosterol and Its Derivatives

Development of Efficient Synthetic Routes to Epiminolanosterol

The creation of this compound in the laboratory requires a multi-step chemical synthesis, which has been approached through various methods, leveraging classical organic chemistry and exploring modern biocatalytic possibilities.

Lanosterol (B1674476) as a Key Precursor in this compound Total Synthesis

Lanosterol is the logical and primary starting material for the total synthesis of 24(R,S),25-epiminolanosterol. researchgate.netnih.gov As the biosynthetic precursor to all animal and fungal steroids, its tetracyclic core and side chain provide the exact carbon skeleton required. guidetopharmacology.org The total synthesis, therefore, is a partial synthesis or derivatization that focuses on the specific modification of the lanosterol side chain to introduce the characteristic aziridine (B145994) (epimino) ring. The synthetic challenge lies in achieving this modification efficiently and with the desired stereochemistry, without affecting the rest of the complex steroidal structure. The metabolic conversion of this compound back to lanosterol by certain fungi further underscores the close structural and biochemical relationship between these two molecules. nih.gov

Stereoselective Synthesis of the Aziridine Moiety within the Sterol Side Chain

The critical step in synthesizing this compound is the introduction of the three-membered, nitrogen-containing aziridine ring at the C24-C25 position of the lanosterol side chain. This is accomplished by converting the native double bond present at this position in a lanosterol precursor into the desired functional group.

A classic and effective method for creating such steroidal aziridines involves the addition of iodine isocyanate (INCO) across the C24-C25 double bond of a suitable desmosterol-like precursor (e.g., desmostanyl acetate). researchgate.net The resulting iodo-isocyanate intermediate is then converted to an iodocarbamate. Treatment of this iodocarbamate with an alcoholic base induces an intramolecular cyclization, where the carbamate (B1207046) nitrogen displaces the iodine atom to form the aziridine ring, a process analogous to the Wenker synthesis. researchgate.net

Modern synthetic organic chemistry offers a variety of methods for the stereoselective aziridination of olefins, which could also be applied. organic-chemistry.org These include reactions catalyzed by transition metals like rhodium or copper, which can offer high levels of stereocontrol. organic-chemistry.orgnih.gov For instance, dirhodium(II) caprolactamate has been used to catalyze aziridination through a process of aminobromination followed by base-induced ring closure. organic-chemistry.org Such methods are crucial for controlling the stereochemistry at the C24 and C25 positions, which can be important for biological activity.

Below is a plausible synthetic sequence for the formation of the aziridine moiety:

| Step | Reactant | Reagents | Product | Purpose |

|---|

Enzymatic Approaches and Biocatalysis in this compound Synthesis

The use of enzymes for chemical synthesis, or biocatalysis, is a rapidly advancing field that offers the potential for highly selective and environmentally friendly reactions. nih.gov While the chemical synthesis of aziridines is well-established, enzymatic synthesis is a more nascent field. Early research in 1974 demonstrated the possibility of enzymatic aziridine formation from beta-amino alcohols in rat liver preparations. nih.gov However, it was not until 2021 that the first naturally occurring aziridine-forming enzymes were definitively identified and characterized. nih.gov

These recent discoveries open a new frontier for the synthesis of complex molecules like this compound. nih.gov An enzymatic approach could theoretically offer unparalleled stereoselectivity in the formation of the aziridine ring, potentially yielding a single enantiomer rather than the racemic mixture often produced by chemical methods. However, the application of biocatalysis to the synthesis of this compound specifically has not been extensively reported and remains a forward-looking area of research. It would require the discovery or engineering of an enzyme capable of recognizing the lanosterol side chain and catalyzing the aziridination of the C24-C25 double bond.

Synthesis of this compound Analogues and Structural Modifications for Research Purposes

To investigate the mechanism of action and improve the biological activity of this compound, researchers design and synthesize various analogues with specific structural modifications.

Rational Design of Steroidal Analogs with Modified Side Chains

The rational design of steroidal analogs is a key strategy for probing biological systems and developing new drugs. nih.gov For inhibitors of cholesterol or ergosterol (B1671047) biosynthesis, modifications often focus on the side chain, as this region frequently interacts with the active site of biosynthetic enzymes. nih.govresearchgate.net The goal is to create molecules that can act as inhibitors, for instance, of the sterol C14-reductase or sterol C8-isomerase enzymes in the ergosterol pathway. mdpi.com

By systematically altering the structure of the this compound side chain, researchers can conduct structure-activity relationship (SAR) studies. nih.govmdpi.com These studies help to identify which parts of the molecule are essential for its inhibitory activity. Modifications could include altering the length of the alkyl chain, introducing different functional groups, or changing the stereochemistry at chiral centers. mdpi.com For example, analogs with the amine nitrogen placed at different positions have been synthesized to probe the active site of target enzymes like lanosterol 14α-methyl demethylase. nih.gov

The table below outlines potential modifications for generating this compound analogues:

| Modification Type | Example | Rationale |

|---|---|---|

| Side Chain Length | Shortening or lengthening the chain beyond C25 | To probe the size constraints of the enzyme's active site. |

| Functional Group Addition | Introducing hydroxyl, keto, or fluoro groups | To alter binding interactions (e.g., hydrogen bonding) and electronic properties. |

| Ring Modification | Replacing the aziridine with an epoxide or cyclopropane (B1198618) ring | To assess the importance of the nitrogen atom and ring strain for activity. |

| Stereochemistry | Synthesizing specific stereoisomers (e.g., 24R or 24S) | To determine if the biological activity is dependent on a specific 3D arrangement. |

Preparation of Functionalized this compound Derivatives for Mechanistic Probes

To identify the specific protein targets of a bioactive molecule and elucidate its mechanism of action, specialized derivatives known as mechanistic probes are synthesized. nih.gov Two common types are photoaffinity labels and "clickable" probes. nih.govenamine.net

Photoaffinity Labeling (PAL) involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of the inhibitor. enamine.netnih.govescholarship.org This probe is allowed to bind to its target protein. Upon irradiation with UV light, the photoreactive group forms a highly reactive carbene or radical species that covalently bonds to the nearest amino acid residues in the protein's binding site. enamine.netnih.gov This permanent tag allows for the isolation and identification of the target protein. The synthesis of steroidal analogues containing diazirine groups for PAL studies has been reported. wustl.edu

"Clickable" Probes are derivatives that contain a bioorthogonal functional group, most commonly a terminal alkyne. nih.govmdpi.com This alkyne group is chemically inert within a biological system but can undergo a highly specific and efficient reaction—a "click" reaction—with a complementary azide-containing reporter tag (e.g., a fluorescent dye or biotin) under catalysis. mdpi.comresearchgate.net This allows for the visualization or purification of the target protein after the probe has bound to it. The synthesis of such probes involves modifying the this compound structure to include a linker terminating in an alkyne, often at a position that does not interfere with its biological activity. nih.govwustl.edu

Isolation and Purification Methodologies for Synthetic and Semi-Synthetic this compound

The successful synthesis of this compound and its derivatives necessitates robust and efficient methods for their isolation and purification. Given the structural similarity of this compound to other sterols, particularly its precursor lanosterol, the purification strategies employed are often adapted from established protocols for related compounds. These methodologies are critical for removing unreacted starting materials, reaction byproducts, and stereoisomers, thereby ensuring the high purity required for subsequent analytical characterization and biological evaluation. The primary techniques utilized include column chromatography, high-performance liquid chromatography (HPLC), and crystallization.

Chromatographic Techniques

Chromatography is a cornerstone in the purification of synthetic and semi-synthetic sterols. The choice of chromatographic method depends on the scale of the purification and the nature of the impurities to be removed.

Silica (B1680970) Gel Column Chromatography:

For preliminary, large-scale purification of crude reaction mixtures containing this compound, silica gel column chromatography is frequently employed. This technique separates compounds based on their polarity. A typical procedure involves loading the crude product onto a silica gel column and eluting with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381). Less polar compounds, like residual starting materials (e.g., lanosterol acetate), will elute first, followed by the more polar this compound.

Stationary Phase: Silica gel (60-120 or 230-400 mesh)

Mobile Phase: A gradient solvent system, commonly starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or diethyl ether. The precise gradient is optimized based on thin-layer chromatography (TLC) analysis of the crude mixture.

The effectiveness of this method is demonstrated in the purification of various sterol intermediates, where it serves as a crucial first-pass purification step. nih.gov

High-Performance Liquid Chromatography (HPLC):

For achieving high purity, particularly for analytical standards or final products, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized.

Normal-Phase HPLC: This method uses a polar stationary phase (e.g., silica or cyano-bonded silica) and a non-polar mobile phase. It is particularly effective for separating isomers.

Reversed-Phase HPLC (RP-HPLC): This is the more common HPLC technique for sterol purification. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as mixtures of methanol, acetonitrile, and water. RP-HPLC separates molecules based on their hydrophobicity.

A multi-step HPLC approach has been shown to be effective for resolving complex mixtures of sterol intermediates in cholesterol biosynthesis, which can be adapted for this compound purification. nih.gov This may involve an initial separation on a reversed-phase column followed by further purification of collected fractions on a normal-phase column, sometimes after derivatization to enhance separation. nih.gov

High-Performance Counter-Current Chromatography (HPCCC):

A highly effective technique for the preparative-scale purification of sterols from complex mixtures is High-Performance Counter-Current Chromatography (HPCCC). This liquid-liquid chromatography technique avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample. For the purification of lanosterol, a related sterol, a dual-mode elution method with a two-phase solvent system (e.g., n-heptane/acetonitrile/ethyl acetate) has been successfully applied, yielding purities exceeding 99%. nih.gov This methodology holds significant promise for the purification of synthetic this compound, allowing for the isolation of gram-scale quantities of highly pure material. nih.gov

The table below illustrates a hypothetical purification scheme for a synthetic this compound derivative based on common chromatographic techniques.

| Purification Step | Technique | Stationary Phase | Mobile Phase/Solvent System | Typical Purity Achieved |

|---|---|---|---|---|

| Initial Cleanup | Silica Gel Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) | 70-85% |

| Intermediate Purification | Preparative RP-HPLC | C18-bonded Silica | Methanol/Water Gradient (e.g., 90:10 to 100:0) | >95% |

| Final Polishing | Normal-Phase HPLC | Silica or Cyano-bonded Column | Isocratic Hexane/Isopropanol (e.g., 98:2) | >99% |

Crystallization

Crystallization is a powerful and economical technique for the final purification of synthetic and semi-synthetic this compound, especially when dealing with larger quantities. After chromatographic purification, the fractions containing the desired product are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent or solvent mixture.

The choice of solvent is critical and is determined empirically. Common solvents for recrystallizing sterols include:

Methanol

Ethanol

Acetone

Ethyl acetate

Mixtures of these solvents with water

The process involves dissolving the compound in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the mother liquor. The resulting crystals are then isolated by filtration. A process involving cooling an emulsion/suspension to a temperature range of 15°C to 50°C has been noted for crystallizing sterols. google.com

The purity of the final product is typically assessed by a combination of analytical techniques, including HPLC, gas chromatography (GC) after derivatization, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following table summarizes the key aspects of the isolation and purification methodologies.

| Methodology | Scale | Primary Application | Key Parameters |

|---|---|---|---|

| Silica Gel Column Chromatography | Milligram to Multigram | Crude purification, removal of major byproducts | Solvent gradient, column dimensions, sample loading |

| High-Performance Liquid Chromatography (HPLC) | Microgram to Gram | High-resolution separation, isomer purification, final polishing | Column type (C18, silica), mobile phase composition, flow rate |

| High-Performance Counter-Current Chromatography (HPCCC) | Gram to Kilogram | Preparative scale purification from complex mixtures | Two-phase solvent system selection, flow rate, rotational speed |

| Crystallization | Milligram to Kilogram | Final purification, removal of minor impurities | Solvent selection, cooling rate, concentration |

Biosynthesis, Biotransformation, and Metabolic Pathways Involving Epiminolanosterol

Epiminolanosterol as a Regulator of Sterol Biosynthesis Pathways

A key aspect of this compound's biological activity is its capacity to regulate sterol biosynthesis pathways. This regulatory role primarily stems from its inhibitory effects on specific enzymes within these complex cascades. This compound functions as a novel inhibitor of fungal sterol biosynthesis, specifically targeting delta 24-sterol methyltransferase (24-SMT), also known as Erg6p. nih.govmdpi-res.comresearchgate.net

Impact on Late-Stage Ergosterol (B1671047) and Phytosterol Pathway Enzymes

This compound exerts a significant impact on the late-stage enzymes involved in the biosynthesis of ergosterol in fungi and phytosterols (B1254722) in plants. Its primary target is sterol 24-C-methyltransferase (24-SMT or Erg6p), an enzyme crucial for introducing a methyl group at the C-24 position of the sterol side chain. nih.govmdpi-res.comresearchgate.net This methylation step is a distinguishing feature of ergosterol and phytosterol synthesis, differentiating it from cholesterol biosynthesis in mammals.

This compound has been characterized as a potent non-competitive inhibitor of 24-SMT. Studies on 24-SMT from sunflower embryos revealed a Ki value of 3.0 nM for this compound, highlighting its potency compared to competitive inhibitors like sitosterol (B1666911) and 24(28)-methylene cycloartenol (B190886) with higher Ki values (26 µM and 14 µM, respectively). researchgate.net It also demonstrates potent inhibition against C. albicans 24-SMT, with a Ki of 11 nM and an IC50 of 5 µM. researchgate.net The inhibitory mechanism of this compound is suggested to involve mimicking the carbonium intermediate that forms during the normal transmethylation reaction catalyzed by 24-SMT, acting as a transition state analog.

Inhibition of 24-SMT by this compound leads to metabolic consequences, such as the accumulation of lanosterol (B1674476) and a reduction in the levels of 24-alkyl sterols in fungi. This disruption of normal sterol profiles underscores its impact on the pathway. This compound has also been shown to inhibit cycloartenol metabolism in cultured sunflower cells, where cycloartenol serves as a preferred substrate for transmethylation by 24-SMT. Furthermore, its inhibitory activity against SMT (ERG6) has been observed in organisms like Naegleria fowleri and its inhibition of sterol C-24 alkylation reported in Pneumocystis carinii.

Enzymatic Metabolism and Biotransformation of this compound in Biological Systems

Beyond its role as a pathway regulator, this compound itself undergoes enzymatic metabolism and biotransformation in certain biological systems. The primary documented example of this occurs in the fungus Gibberella fujikuroi.

In Gibberella fujikuroi, this compound is metabolized to produce two main products: 25-aminolanosterol (B11071) and lanosterol. nih.govmdpi-res.comnih.govresearchgate.net This biotransformation involves specific enzymatic reactions that modify the structure of this compound.

Direct Reduction of the Aziridine (B145994) Ring to Aminosterols (e.g., 25-Aminolanosterol)

One of the key biotransformation reactions of this compound in Gibberella fujikuroi is the direct reduction of its characteristic aziridine ring. This process leads to the formation of a tertiary amine, resulting in the production of 25-aminolanosterol. nih.govmdpi-res.com This enzymatic reduction in situ represents a notable metabolic fate for the aziridine moiety of this compound.

Stereocontrolled Deamination Reactions of Aminosteroid (B1218566) Intermediates

The metabolism of this compound in Gibberella fujikuroi also involves stereocontrolled deamination of the C-25 aminosteroid intermediate (25-aminolanosterol). This reaction specifically yields a delta 24 steroid (lanosterol) rather than a delta 25(27) steroid. nih.govmdpi-res.com This demonstrates the stereochemical control exerted by the enzymes involved in the biotransformation pathway. Stereocontrolled deamination reactions of aminosteroids are known processes in steroid metabolism in various biological contexts.

Comparative Analysis of this compound Metabolism Across Diverse Organisms

The metabolic fate of this compound varies across different biological systems, reflecting distinct enzymatic capabilities and physiological requirements. Studies in fungi, plants, and insects have shed light on how this compound is processed and its effects on endogenous sterol pathways.

Fungal Metabolic Fates (e.g., Gibberella fujikuroi)

In the fungus Gibberella fujikuroi, 24(R,S),25-epiminolanosterol has been shown to be metabolized. This compound is recognized as a novel fungal sterol biosynthesis inhibitor, specifically regulating delta 24-sterol methyltransferase. nih.govcapes.gov.br Mycelia of Gibberella fujikuroi biotransformed 2-tritio-24(R,S),25-epiminolanosterol into two main products: 25-aminolanosterol (a newly identified sterol) and lanosterol. nih.gov

The identification of these metabolites was confirmed through techniques such as cochromatography with authentic samples, mass spectroscopy, isotopic dilution, and recrystallization to constant specific activity. nih.gov The incorporation of tritium (B154650) label into radiochemically purified sterols like 24(28)-methylene-24,25-dihydrolanosterol and 14-norlanosterol indicated that the newly biosynthesized tritiolanosterol was integrated into the sterol pathway. nih.gov

This metabolic process in Gibberella fujikuroi demonstrates a direct in situ reduction of an aziridine ring to a tertiary amine and a stereocontrolled deamination of a C-25 aminosteroid, resulting in the production of a delta 24 steroid rather than a delta 25(27) steroid. nih.gov

Gibberella fujikuroi can also transform 2(RS),3-epiminosqualene, an inhibitor of 2,3-oxidosqualene-lanosterol cyclase, into 24(RS),25-epiminolanosterol. nih.gov This suggests that this compound itself can be a metabolic product in this organism under certain conditions related to sterol biosynthesis inhibition.

Insect Metabolic Pathways (e.g., Heliothis zea)

Insects, such as Heliothis zea (corn earworm), are unable to synthesize sterols de novo and must obtain them from their diet. researchgate.net They then metabolize these dietary sterols for various physiological functions, including development and hormone synthesis. nih.govresearchgate.net

Studies on Heliothis zea reared on diets supplemented with different sterols have revealed insights into their sterol metabolic pathways. While the provided search results detail H. zea's ability to metabolize various dietary sterols, particularly the 24-dealkylation pathway to convert plant sterols like sitosterol into cholesterol, and discuss general insect metabolism and gene expression researchgate.netplos.orgnih.gov, there is no specific information in the search results regarding the direct metabolism or biotransformation of this compound by Heliothis zea. The available literature focuses on the insect's utilization and metabolism of common dietary sterols and the effects of other compounds on insect systems. researchgate.netnih.gov

Based on the information, while Heliothis zea has established pathways for processing dietary sterols, the specific metabolic fate of this compound within this insect species is not detailed in the provided search results. Further research would be needed to determine if H. zea can metabolize this compound and what the resulting products would be.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 163740 |

| Lanosterol | 246983 |

| 25-aminolanosterol | Not found |

| Cholesterol | 5997 |

| Ergosterol | 444679 |

| Sitosterol | 222284 |

| Cycloartenol | 92110 |

| 2,3-epiminosqualene | Not found |

| 24(R,S)-oxidolanosterol | Not found |

| 25-azalanosterol | Not found |

This compound, a sterol characterized by its distinctive aziridine ring-containing side chain, undergoes varied metabolic processing in different organisms, reflecting the diversity of their enzymatic machinery and sterol requirements. ontosight.ai Investigations into its biotransformation in fungi, plants, and insects highlight species-specific pathways and the compound's potential as a modulator of sterol biosynthesis.

Comparative Analysis of this compound Metabolism Across Diverse Organisms

The metabolic handling of this compound differs significantly among biological kingdoms, providing insights into the evolutionary divergence of sterol metabolism and the specific interactions of this compound within different cellular environments.

Fungal Metabolic Fates (e.g., Gibberella fujikuroi)

In the fungal species Gibberella fujikuroi, 24(R,S),25-epiminolanosterol has been identified as a compound that influences fungal sterol biosynthesis, acting as an inhibitor of delta 24-sterol methyltransferase. nih.govcapes.gov.br Studies using 2-tritio-24(R,S),25-epiminolanosterol revealed that G. fujikuroi mycelia are capable of metabolizing this compound. nih.gov The primary metabolic products identified were 25-aminolanosterol, a novel sterol, and lanosterol. nih.gov

The structural identities of these metabolites were rigorously confirmed through a combination of analytical techniques, including cochromatography with authentic standards, mass spectrometry, isotopic dilution, and recrystallization to achieve constant specific activity. nih.gov The observation of tritium labeling in downstream sterols such as 24(28)-methylene-24,25-dihydrolanosterol and 14-norlanosterol indicated that the lanosterol produced from this compound metabolism was successfully integrated into the organism's sterol biosynthetic pathway. nih.gov

This metabolic transformation in G. fujikuroi involves a direct reduction of the aziridine ring to a tertiary amine and a stereocontrolled deamination event at the C-25 position, leading to the formation of a delta 24 steroid rather than a delta 25(27) steroid. nih.gov Furthermore, Gibberella fujikuroi has been shown to produce 24(RS),25-epiminolanosterol from 2(RS),3-epiminosqualene, an inhibitor of 2,3-oxidosqualene-lanosterol cyclase, suggesting its role as both a potential inhibitor and a metabolic intermediate or product in fungal sterol pathways. nih.gov

Plant Metabolic Responses (e.g., Sunflower Embryos, Arabidopsis thaliana)

In plants, research has focused on the impact of this compound on sterol biosynthesis, particularly in species like sunflower. In sunflower embryos, 24(R,S)-25-epiminolanosterol functions as a potent non-competitive inhibitor of S-adenosyl-L-methionine-C-24 methyl transferase. nih.gov Its inhibitory activity was significantly stronger (Ki = 3.0 nM) compared to competitive inhibitors like sitosterol (Ki = 26 µM) and 24(28)-methylene cycloartanol (B210237) (Ki = 14 µM). nih.gov

The mechanism of inhibition by this compound is believed to involve its action as a transition state analog, mimicking the carbonium ion intermediate that occurs during the normal transmethylation reaction. nih.gov This is supported by the lack of inhibition observed with the ground state analog, 24(R,S)-oxidolanosterol. nih.gov Studies using cultured sunflower cells demonstrated that this aziridine compound inhibited the metabolism of cycloartenol, the primary substrate for transmethylation in plants, and also suppressed cell growth. nih.gov

While the provided information details the sterol biosynthesis pathway in Arabidopsis thaliana, including the role of cycloartenol as the initial sterol and the presence of sterol methyltransferases nih.govnih.gov, it does not specifically describe the metabolism or biotransformation of this compound within this plant species. However, given the conserved nature of sterol biosynthesis pathways and the potent inhibitory effect of this compound on a key enzyme in sunflower, it is reasonable to infer that similar interactions with sterol methyltransferases could occur in Arabidopsis thaliana, potentially affecting its sterol profile and development.

Enzymology and Molecular Mechanisms of Epiminolanosterol Action

Sterol C24-Methyltransferase (SMT) Inhibition by Epiminolanosterol

Sterol C24-methyltransferase (SMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the C-24 position of a sterol acceptor molecule, a critical step in the biosynthesis of C28 and C29 sterols. tdl.orgnih.govtdl.org this compound has been shown to be a potent inhibitor of this enzyme in various organisms, including fungi and protozoa. mdpi.comnih.govresearchgate.netnih.gov

Kinetic Characterization of SMT Inhibition

Kinetic studies have demonstrated that this compound acts as a potent inhibitor of SMT. It has been reported to exhibit non-competitive inhibition kinetics with respect to the natural sterol substrate in several organisms. mdpi.comtdl.orgresearchgate.netnih.gov For instance, this compound was found to be a potent non-competitive inhibitor of 24-SMT from sunflower embryos with a Ki value of 3.0 nM. mdpi.comresearchgate.net Against Candida albicans 24-SMT, it showed a Ki value of 11 nM. mdpi.comnih.govresearchgate.net In Trypanosoma brucei SMT, this compound exhibited non-competitive kinetics against zymosterol (B116435) with a Ki value of 49 nM. tdl.orgresearchgate.netnih.gov The tight binding observed for this compound, with Ki values typically in the nanomolar range, is characteristic of transition state analogs targeting C24-SMT. mdpi.comnih.gov

Here is a summary of reported Ki values for this compound against SMT from different sources:

| Organism/Source | SMT Type | Inhibition Kinetics | Ki (nM) | Reference |

| Sunflower embryos | 24-SMT | Non-competitive | 3.0 | mdpi.comresearchgate.net |

| Candida albicans | 24-SMT | - | 11 | mdpi.comnih.govresearchgate.net |

| Trypanosoma brucei | SMT | Non-competitive | 49 | tdl.orgresearchgate.netnih.gov |

| Acanthamoeba spp. | 24-SMT | Tight binding | ~9 | nih.govresearchgate.net |

This compound as a Transition State Analog Mimic of Carbonium Intermediates

This compound is considered a transition state analog inhibitor of SMT. mdpi.comnih.govresearchgate.netnih.govoup.comdntb.gov.ua The catalytic mechanism of SMT involves the formation of high-energy intermediate cations (HEI) during the methylation reaction. mdpi.comnih.govnih.gov this compound, with its aziridine (B145994) ring structure, is thought to mimic the structure and charge distribution of these carbonium intermediates that occur during the transfer of the methyl group from SAM to the sterol substrate. mdpi.commdpi.comnih.govresearchgate.netnih.gov This mimicry allows this compound to bind tightly to the SMT active site, effectively blocking the enzymatic reaction. mdpi.comnih.govresearchgate.netnih.gov The tight binding observed for this compound is consistent with its role as a transition state analog. mdpi.comnih.gov

Molecular Interactions within the SMT Active Site

The inhibitory mechanism of this compound involves specific molecular interactions within the SMT active site. One proposed pathway suggests that the aziridine nitrogen atom of this compound can be protonated. mdpi.comresearchgate.net This protonated form, an ammonium (B1175870) salt, can then establish electrostatic interactions with a polar amino acid residue, such as a carboxylate group, within the enzyme's active site. mdpi.comresearchgate.net These electrostatic interactions, along with other potential interactions like hydrogen bonding, contribute to the tight binding and stabilization of this compound within the active site, thereby inhibiting the catalytic process. mdpi.commdpi.comnih.govresearchgate.netnih.gov Another proposed mechanism suggests that this compound could be methylated by SMT, leading to the donation of its N-methyl group to an active-site residue, resulting in enzyme inactivation. mdpi.comresearchgate.net

Substrate Specificity Modulation and Isoform-Specific Inhibition of SMT1 and SMT2

Sterol C24-methyltransferases can exist as different isoforms, primarily SMT1 and SMT2, which may exhibit different substrate preferences and catalyze distinct methylation steps in sterol biosynthesis. mdpi.comtdl.orgresearchgate.netnih.govmdpi.com this compound has been used to probe the active site topography and potential differences between SMT isoforms from various sources. nih.govresearchgate.netmdpi.com While SMT1 typically catalyzes the first methylation step (e.g., cycloartenol (B190886) to 24-methylene cycloartanol (B210237) or zymosterol to fecosterol), SMT2 is often involved in the second methylation (e.g., 24-methylene lophenol (B1675073) to 24-ethylidene lophenol). tdl.orgmdpi.comtdl.orgnih.govmdpi.com Studies have indicated that this compound can inhibit both SMT1 and SMT2 activities, suggesting some mechanistic similarities between the two types of reactions or binding to common features within their active sites. oup.com However, the potency and specific interactions might vary depending on the source of the enzyme and the specific isoform, reflecting potential species-specific differences in SMT active sites. nih.govmdpi.com Research on Acanthamoeba spp. SMTs (SMT1 and SMT2) showed that this compound exhibited tight binding against either SMT assayed with native substrate. nih.govresearchgate.net This suggests that this compound can effectively inhibit both isoforms, despite their differing substrate preferences (SMT1 preferring cycloartenol and SMT2 preferring 24(28)-methylene lophenol in a manner similar to plant SMT1 and SMT2). mdpi.comnih.govresearchgate.net

Inhibition of Other Key Enzymes in Sterol Biosynthesis Pathways

While SMT is a primary target, this compound's impact on other enzymes in the sterol biosynthesis pathway has also been investigated.

Impact on Sterol 24,25-Reductase Activity

Some studies suggest that there might be similarities in the reaction cycles of C24-SMT and sterol 24,25-reductase, and certain transition state analogs targeting SMT can also inhibit sterol 24,25-reductase activity. nih.gov This potential for off-target inhibition highlights the complexity of sterol pathway interactions and the challenges in developing highly selective inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs against Enzymatic Targets

Structure-Activity Relationship (SAR) studies explore the relationship between a molecule's chemical structure and its biological activity. automate.videolabinsights.nl These studies involve modifying the structure of a compound and analyzing how these changes affect its activity against a specific biological target, such as an enzyme. automate.videolabinsights.nl The goal of SAR studies is to optimize compounds for enhanced effectiveness, improved selectivity, and reduced toxicity. automate.video

This compound is described as a 24(R,S),25-epiminolanosterol, an analog designed to inhibit sterol C24-methyltransferase (24-SMT). mdpi.comresearchgate.net Studies on Gibberella fujikuroi have investigated the metabolism of 24(R,S)-epiminolanosterol to 25-aminolanosterol (B11071) and lanosterol (B1674476). researchgate.netmdpi.com This suggests that modifications to the epimine group and the lanosterol core can influence how the compound is processed metabolically.

Research on the inhibition of Naegleria fowleri sterol biosynthesis utilized this compound as an SMT inhibitor. plos.orgresearchgate.net The effectiveness of this compound in inhibiting SMT activity in this organism indicates a specific interaction between its structure and the enzyme's active site or a regulatory site. plos.orgresearchgate.netmdpi.com

While detailed SAR data specifically for this compound and a wide range of its analogs against various enzymatic targets like DWF1 are not extensively provided in the search results, the mention of this compound as a designed inhibitor of 24-SMT implies that SAR principles were likely applied in its development or study. mdpi.comresearchgate.net The fact that it effectively inhibits SMT in N. fowleri and that its metabolism has been studied in fungi highlights the importance of its specific structural features for its biological activity. plos.orgresearchgate.netresearchgate.netmdpi.com

The design of sterol analogs as mechanism-based enzyme inactivators has provided insights into the active site and catalytic mechanisms of enzymes like SMT. researchgate.netmdpi.com This approach, which is fundamentally a part of SAR studies, aims to create inhibitors that irreversibly bind to the enzyme, offering valuable information about enzyme properties and providing leads for potential therapeutic agents. researchgate.netmdpi.com

Illustrative Data (Hypothetical based on search findings principles, specific numerical data for this compound on DWF1 is not available):

While direct inhibitory data for this compound on plant DWF1 is not present in the search results, studies on sterol biosynthesis inhibitors often involve measuring enzyme activity in the presence of varying inhibitor concentrations to determine IC50 values (the concentration of inhibitor required to inhibit the enzyme activity by 50%).

| Compound | Target Enzyme (Organism) | IC50 Value | Notes |

| This compound | Sterol C24-Methyltransferase (N. fowleri) | [Data not specified in results] | Inhibits SMT activity. plos.orgresearchgate.net |

| This compound | Sterol Δ⁸-Δ⁷-Isomerase (N. fowleri) | [Data not specified in results] | Inhibits Δ⁸-Δ⁷-isomerase activity. plos.orgresearchgate.net |

| Clomiphene | HYD1/DWF1 (A. thaliana) | [Data not specified in results] | Inhibits sterol biosynthesis. biorxiv.org |

Note: The IC50 values for this compound against N. fowleri enzymes were not explicitly provided in the search snippets, only that it acted as an inhibitor.

SAR studies would typically involve synthesizing analogs of this compound with modifications to the epimine group, the sterol nucleus, or the side chain and then testing their inhibitory activity against target enzymes. Analyzing the changes in activity based on structural modifications helps to define the key structural features required for potent and selective inhibition.

Compounds like 25-azalanosterol, another SMT inhibitor, are also studied to understand the structural requirements for inhibiting this enzyme. mdpi.comresearchgate.net Comparing the activity of this compound to other known inhibitors and its analogs would be part of a comprehensive SAR study.

Interactive Data Table:

| Compound | Target Enzyme (Organism) | Effect Observed | Relevant Study [Index] |

| This compound | Sterol C24-Methyltransferase (N. fowleri) | Inhibition | plos.orgresearchgate.net |

| This compound | Sterol Δ⁸-Δ⁷-Isomerase (N. fowleri) | Inhibition | plos.orgresearchgate.net |

| Clomiphene | HYD1/DWF1 (A. thaliana) | Inhibition of sterol biosynthesis | biorxiv.org |

| 25-Azalanosterol | Sterol C24-Methyltransferase | Inhibition | mdpi.comresearchgate.net |

Biological and Cellular Impact of Epiminolanosterol in Research Models

Effects on Microbial Sterol Homeostasis and Ergosterol (B1671047) Profile

The primary mechanism of action of Epiminolanosterol involves the disruption of sterol homeostasis through the inhibition of 24-SMT. This enzyme catalyzes the methylation at the C24 position of the sterol side chain, a key step in converting precursor sterols into ergosterol. Inhibition of this step leads to a cascade of effects on the cellular sterol profile, characterized by a decrease in ergosterol levels and a concomitant accumulation of its metabolic precursors.

Research indicates that treatment with 24(R,S),25-epiminolanosterol results in induced amounts of lanosterol (B1674476), eburicol, or 32-noreburicol, concurrent with a decrease in ergosterol. uni.lunih.gov This shift in sterol composition reflects the blockage of the 24-SMT-catalyzed reaction, preventing the normal flow of intermediates towards ergosterol synthesis. The specific precursors that accumulate can vary depending on the organism and its specific ergosterol biosynthetic pathway.

Fungal Model Organisms (e.g., Candida spp., Aspergillus fumigatus)

In fungal models, this compound has demonstrated significant effects on sterol profiles and growth. In Cryptococcus neoformans, 24(R,S),25-epiminolanosterol has shown potent in vitro antifungal activity, comparable to that of itraconazole, an inhibitor of the 14-demethylase enzyme, another key target in ergosterol biosynthesis. uni.lunih.gov These findings highlight the importance of 24-SMT as a fungicidal target.

Studies on Aspergillus fumigatus, a significant filamentous fungal pathogen, have revealed that the erg6 gene, which encodes 24-SMT, is essential for the viability of this organism and other Aspergillus species. nih.gov Repression of erg6 expression in A. fumigatus leads to a block in ergosterol biosynthesis and a significant accumulation of lanosterol, the proposed substrate of Erg6. nih.gov This underscores the critical role of 24-SMT in maintaining the sterol balance necessary for fungal survival and growth. While Candida albicans also relies on ergosterol biosynthesis, specific detailed findings on this compound's impact on its sterol profile were not as extensively highlighted in the reviewed literature as for C. neoformans and A. fumigatus.

Perturbation of Sterol-Dependent Cellular Processes in Research Models

The disruption of sterol homeostasis caused by this compound has significant downstream effects on various cellular processes that rely on the proper composition and function of cell membranes. Sterols are integral components of eukaryotic membranes, influencing their fluidity, permeability, and serving as platforms for protein function and signaling. nih.gov

Cell Membrane Fluidity and Integrity

Ergosterol is crucial for maintaining the structural integrity and regulating the fluidity and permeability of fungal cell membranes, much like cholesterol in mammalian cells. uni.lu By reducing ergosterol levels and causing the accumulation of precursor sterols, this compound perturbs the normal lipid environment of the membrane. This altered sterol composition can lead to changes in membrane fluidity and potentially compromise membrane integrity.

While direct measurements of membrane fluidity changes induced by this compound were not explicitly detailed in the provided snippets, the essential role of ergosterol in maintaining membrane properties in fungi and protozoa suggests that inhibiting its synthesis would inevitably impact these characteristics. For instance, the downregulation of erg6 (encoding 24-SMT) in Aspergillus fumigatus has been shown to cause a loss of sterol-rich membrane domains, which are necessary for processes like apical extension of hyphae. nih.gov This finding indirectly supports the notion that disrupting ergosterol synthesis with inhibitors like this compound affects membrane organization and function.

Cellular Growth and Proliferation Dynamics

The perturbation of sterol homeostasis and the resulting impact on membrane function directly affect cellular growth and proliferation in susceptible organisms. Ergosterol is essential for the growth and viability of many fungi and protozoa. nih.gov Inhibition of 24-SMT by this compound disrupts the supply of this essential sterol, thereby inhibiting growth.

As noted earlier, this compound exhibits potent antifungal activity against Cryptococcus neoformans, indicating its ability to inhibit fungal growth. uni.lunih.gov The strong antiproliferative effects observed with this compound, particularly in combination with other sterol biosynthesis inhibitors, against Trypanosoma cruzi epimastigotes further demonstrate its impact on protozoan proliferation. Similarly, the inhibition of trophozoite growth in Acanthamoeba species by this compound highlights its detrimental effects on the growth dynamics of these amoebae. The essentiality of the erg6 gene for the viability of Aspergillus species reinforces the critical link between intact ergosterol biosynthesis, targeted by this compound, and the capacity for cellular growth and proliferation in these fungi. nih.gov

Differentiation and Morphological Changes (e.g., Encystment in Amoeba)

Studies have demonstrated that this compound exhibits significant activity against Acanthamoeba species, which are opportunistic pathogens capable of causing severe infections. A key aspect of Acanthamoeba survival and pathogenesis is its ability to differentiate from a vulnerable trophozoite stage into a resistant cyst form through a process called encystment. Research indicates that this compound can inhibit this crucial morphological change.

This compound has been identified as an amoebicidal compound that effectively inhibits the encystment process in Acanthamoeba castellanii. researchgate.netnih.gov This inhibition of differentiation is a critical finding, as preventing the formation of cysts could be a strategy to combat Acanthamoeba infections. Derivatives of epiminosterol have also been shown to affect the growth and encystment of Acanthamoeba castellanii. mdpi.com Triterpenoids, including this compound, isolated from sources like Ganoderma lucidum, have exhibited amoebicidal activity. nih.govresearchgate.net

The effect of this compound on Acanthamoeba encystment highlights its potential as a compound that interferes with essential differentiation pathways in these organisms.

Virulence Factor Modulation in Pathogenic Organisms

While research on this compound's direct modulation of a broad range of virulence factors in various pathogenic organisms is limited in the provided information, its activity against Acanthamoeba can be considered relevant in the context of pathogenicity. Acanthamoeba itself is an opportunistic pathogen, and its ability to encyst is a virulence-related trait contributing to its survival and persistence in challenging environments and host tissues.

The inhibition of Acanthamoeba encystment by this compound, as discussed in section 6.2.3, effectively targets a key process contributing to the organism's ability to cause disease and evade treatment. researchgate.netnih.gov This interference with encystment can be viewed as a form of modulating a crucial "virulence factor" for Acanthamoeba. Information regarding the modulation of other specific virulence factors in different pathogenic organisms by this compound was not found in the provided search results.

Plant Sterol Metabolism and Developmental Responses (e.g., Arabidopsis, Sunflower)

Information specifically detailing the impact of this compound on plant sterol metabolism and developmental responses in organisms such as Arabidopsis and Sunflower was not found in the provided search results.

Insect Sterol Utilization and Development (e.g., Heliothis zea)

Information specifically detailing the impact of this compound on insect sterol utilization and development in organisms such as Heliothis zea was not found in the provided search results.

Advanced Research Methodologies and Experimental Approaches for Epiminolanosterol Studies

Cell-Based Assays for Inhibitor Efficacy and Cellular Effects

Cell-based assays are fundamental in determining the biological activity of compounds like epiminolanosterol. These assays provide insights into how the compound affects living cells, offering a more holistic view of its potential as an inhibitor.

Dose-response studies are critical for quantifying the inhibitory potency of a compound. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. nih.govresearchgate.netnih.gov The determination of IC50 values typically involves fitting experimental data to a sigmoidal dose-response curve. nih.govresearchgate.net

Table 1: Illustrative Dose-Response Data for IC50 Calculation

| This compound Concentration (µM) | Percent Inhibition |

| 0.01 | 5 |

| 0.1 | 15 |

| 1 | 48 |

| 10 | 85 |

| 100 | 98 |

This table represents hypothetical data to illustrate a typical dose-response relationship.

Microscopic techniques are invaluable for observing the physical effects of a compound on cells. Changes in cellular morphology, such as alterations in shape, size, and internal structure, can indicate specific cellular processes being affected, including apoptosis or necrosis. researchgate.net

Live-cell imaging and fluorescence microscopy can be employed to monitor these changes in real-time and to assess cell viability. researchgate.netnih.gov For instance, staining with specific fluorescent dyes can distinguish between live, apoptotic, and necrotic cells. While detailed microscopic studies on this compound's effects are not widely published, this approach is crucial for understanding its cellular impact.

Table 2: Potential Morphological and Viability Changes Observed with Inhibitors

| Parameter | Observation | Implication |

| Cell Shape | Rounding and detachment | Loss of adhesion, potential cytotoxicity |

| Nuclear Condensation | Bright, condensed nuclei | Apoptosis |

| Membrane Integrity | Uptake of viability dyes | Necrosis or late apoptosis |

| Mycelial Growth (in fungi) | Reduced branching and extension | Inhibition of fungal growth |

Biochemical Assays for Enzyme Activity and Kinetics

Biochemical assays focus on the direct interaction between an inhibitor and its target enzyme, providing detailed information about the mechanism of inhibition and the enzyme's kinetic properties.

To study the direct effect of this compound on a target enzyme, a cell-free system is often prepared. nih.govnih.govmdpi.comrsc.org This involves isolating the enzyme of interest from the complex cellular environment. nih.gov Crude cell extracts or purified enzyme preparations can be used. nih.gov These systems allow for the precise control of reaction conditions and the accurate measurement of enzyme activity without the interference of other cellular processes. nih.gov

Radiometric assays are a highly sensitive method for measuring the activity of enzymes like methyltransferases, which are involved in the sterol biosynthesis pathway. These assays typically use a radiolabeled substrate, such as S-adenosyl-L-[methyl-¹⁴C]methionine, and measure the incorporation of the radiolabel into the product. This technique is particularly useful for studying the inhibitory effects of compounds on specific enzymatic steps.

Omics Technologies in Sterol Pathway Analysis (Sterolomics)

"Omics" technologies offer a systems-level view of the molecular changes occurring within a cell or organism in response to a stimulus. Sterolomics, a branch of metabolomics, focuses on the comprehensive analysis of all sterols in a biological system. nih.gov

Lipidomics for Comprehensive Sterol Profiling

Lipidomics, a subset of metabolomics, focuses on the global study of lipids in a biological system. For this compound research, lipidomics provides a powerful tool for the comprehensive profiling of sterols, allowing for the identification and quantification of this compound, its precursors, and its metabolic derivatives within complex biological samples. nih.govgeneethic.com.tr This approach is crucial for understanding how the sterol landscape changes in response to genetic modifications, disease states, or therapeutic interventions.

Advanced mass spectrometry (MS)-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstone of sterolomics. nih.gov These methods offer high sensitivity and resolution, which are essential for distinguishing between structurally similar sterol isomers. mdpi.com Sample preparation often involves lipid extraction followed by derivatization to enhance the volatility and ionization efficiency of sterols for GC-MS analysis. creative-proteomics.com

Lipidomics studies can reveal the complete sterol profile of a cell or tissue, providing a snapshot of the metabolic state. nih.gov For instance, a lipidomics analysis could compare the sterol composition of wild-type cells with those in which an enzyme in the sterol biosynthesis pathway has been inhibited, potentially showing an accumulation of this compound or other intermediates.

Proteomics for Enzyme Expression and Localization Analysis

Proteomics, the large-scale study of proteins, is instrumental in understanding the enzymatic machinery responsible for the biosynthesis and metabolism of this compound. By analyzing the entire protein complement of a cell or organelle, researchers can identify, quantify, and determine the subcellular localization of enzymes involved in sterol pathways. mdpi.comnih.gov

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), coupled with LC-MS/MS, allow for the precise comparison of protein expression levels between different experimental conditions. For example, researchers could compare the proteome of cells treated with a sterol biosynthesis inhibitor to untreated cells to identify upregulated or downregulated enzymes, potentially revealing compensatory mechanisms or off-target effects. researchgate.net

Furthermore, proteomics can elucidate the subcellular localization of these enzymes. Cholesterol synthesis is a complex process involving enzymes located in multiple cellular compartments, including the endoplasmic reticulum (ER) and peroxisomes. nih.govfrontiersin.org Techniques like cell fractionation followed by proteomic analysis of each fraction can pinpoint where enzymes related to this compound metabolism reside, providing clues about their function and regulation. nih.gov Understanding the localization of these enzymes is critical, as their coordinated action in specific cellular microenvironments is essential for efficient sterol production. nih.gov

Genetic Manipulation and Gene Editing Techniques

Genetic manipulation techniques are fundamental for elucidating the function of specific genes and validating their roles in metabolic pathways. For this compound research, these tools are used to modulate the expression of genes encoding enzymes in the sterol biosynthesis pathway to study the resulting biochemical and phenotypic consequences.

Gene Knockout and RNA Interference (RNAi) Studies for Target Validation

Gene knockout and RNA interference (RNAi) are two powerful techniques for silencing gene expression to validate the function of a particular enzyme. youtube.com

Gene Knockout: This technique involves the complete and permanent disruption of a specific gene in an organism's genome, often using technologies like CRISPR-Cas9. youtube.com By creating a "knockout" model for a gene suspected to be involved in this compound metabolism (e.g., the gene for lanosterol (B1674476) synthase or a subsequent modifying enzyme), researchers can observe the direct consequences of its absence. This could lead to the accumulation of a specific precursor, the absence of this compound and its downstream products, and distinct cellular phenotypes. This provides strong evidence for the gene's function.

RNA Interference (RNAi): RNAi is a natural process of gene silencing that can be harnessed experimentally to achieve a temporary reduction in the expression of a target gene, often referred to as a "knockdown". nih.govyoutube.com This is achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene, leading to its degradation. nih.gov RNAi is particularly useful when a complete gene knockout might be lethal to the cell or organism. youtube.com By knocking down the expression of an enzyme in the this compound pathway, scientists can study the dose-dependent effects of its reduced activity. researchgate.net

Table 2: Comparison of Gene Silencing Techniques for Studying this compound Pathway

| Technique | Mechanism | Duration of Effect | Key Advantage for Target Validation |

|---|---|---|---|

| Gene Knockout (e.g., CRISPR) | Permanent gene disruption at the DNA level. youtube.com | Permanent | Provides a definitive null-phenotype for gene function. |

| RNA Interference (RNAi) | mRNA degradation leading to reduced protein translation. nih.gov | Transient | Allows for the study of essential genes where a full knockout would be lethal; tunable knockdown levels are possible. youtube.com |

Functional Complementation Assays

Functional complementation is an in vivo assay used to confirm the function of a gene or enzyme. nih.gov This technique is particularly valuable in yeast or other microbial systems that have well-characterized metabolic pathways. The basic principle involves using a mutant organism that is deficient in a specific enzymatic step and cannot grow unless the product of that step is supplied externally.

In the context of this compound research, one could use a yeast strain with a mutation in a key sterol biosynthesis gene (e.g., ERG6, which codes for sterol C24-methyltransferase). researchgate.net This mutant would exhibit a specific phenotype, such as altered membrane properties or sensitivity to certain drugs. Researchers can then introduce the gene from another organism that is hypothesized to have a similar function. If the introduced gene "rescues" the mutant phenotype—that is, restores the normal function—it provides strong evidence that the new gene encodes an enzyme with the same or a similar activity. nih.gov This approach is crucial for identifying and characterizing new enzymes in the sterol biosynthesis pathways of various organisms.

Computational Chemistry and Molecular Modeling

Computational approaches provide powerful insights into the molecular interactions that are often difficult to study through experimental methods alone. These techniques allow for the detailed examination of how molecules like this compound interact with their protein targets at an atomic level.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor protein to form a stable complex. nih.gov It is an essential tool for understanding how this compound might interact with the active site of an enzyme. cjnmcpu.com The process involves sampling a vast number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. mdpi.com Docking studies can help identify key amino acid residues involved in binding, which can then be validated experimentally through site-directed mutagenesis. researchgate.net For instance, docking this compound into the active site of sterol 14α-demethylase (CYP51) can provide hypotheses about its inhibitory mechanism. tandfonline.com

Table 3: Computational Approaches in this compound Research

| Computational Method | Primary Output | Key Research Question Addressed |

|---|---|---|

| Molecular Docking | Predicted binding pose and affinity score of a ligand in a protein's active site. mdpi.com | How does this compound orient itself within the active site of a target enzyme? Which residues are critical for binding? |

| Molecular Dynamics (MD) Simulation | Trajectory of atomic positions over time, revealing flexibility and conformational changes. researchgate.net | How does the binding of this compound affect the enzyme's structure and flexibility? What is the stability of the protein-ligand complex? |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools used to establish a relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgijnrd.org In the context of this compound and its analogs, QSAR studies can predict their biological activities, such as enzyme inhibition or receptor binding affinity, based on their molecular properties. This approach is instrumental in drug discovery and lead optimization, allowing for the rational design of more potent and selective compounds. researchgate.netnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org A typical QSAR analysis involves several key steps:

Data Set Compilation : A series of structurally related compounds, such as various derivatives of this compound, with experimentally determined biological activities is collected.

Molecular Descriptor Calculation : For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) characteristics.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithms (GA), are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. ijnrd.orgmdpi.com The goal is to find the best combination of descriptors that can accurately predict the activity.

Model Validation : The predictive power of the developed QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. mdpi.com

For instance, a QSAR study on a set of ecdysteroids successfully developed predictive models for their anabolic activity using descriptors derived from their molecular structures. mdpi.com A similar approach could be applied to this compound derivatives to elucidate the key structural features that govern their biological function, thereby guiding the synthesis of new analogs with enhanced therapeutic potential.

Advanced Analytical Techniques for Metabolite Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive analysis of sterol profiles in biological samples. springernature.comaocs.org Its high chromatographic resolution and sensitive, specific detection make it ideal for separating and identifying complex mixtures of structurally similar sterols, including this compound and its metabolic precursors and products. aocs.orgnih.gov

The analytical process typically begins with sample preparation, which is crucial for accurate quantification. This involves alkaline hydrolysis (saponification) to cleave steryl esters and release free sterols from the lipid matrix. aocs.orgnih.gov The unsaponifiable material, containing the free sterols, is then extracted using an organic solvent. To enhance volatility and improve chromatographic peak shape, the hydroxyl groups of the sterols are chemically modified through derivatization. aocs.org The most common method is silylation, which converts the sterols into their trimethylsilyl (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). aocs.orgnih.gov

The derivatized sample is injected into the GC, where the sterols are separated based on their boiling points and interactions with a capillary column, often one with a non-polar stationary phase. aocs.org As the separated compounds elute from the column, they enter the mass spectrometer. Electron Impact (EI) is the most common ionization method used for sterol analysis, operating at a standard energy of 70 eV. aocs.orgmdpi.com This energetic ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum for each compound that serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries and authentic standards. mdpi.com

| Parameter | Typical Specification | Purpose |

| Sample Preparation | Saponification followed by liquid-liquid extraction | To release free sterols from esters and isolate them from the sample matrix. nih.gov |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To form TMS ethers, increasing volatility and improving peak shape. aocs.org |

| GC Column | Fused-silica capillary column (e.g., 95% dimethyl, 5% diphenyl-polysiloxane) | Provides high-resolution separation of structurally similar sterols. aocs.org |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Generates reproducible fragmentation patterns for structural identification. aocs.org |

| Detection Mode | Total Ion Monitoring (TIC) or Selected Ion Monitoring (SIM) | TIC provides a general chromatogram, while SIM offers enhanced sensitivity for specific target ions. nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) has emerged as a powerful and versatile platform for the analysis of sterols. nih.gov This technique is particularly advantageous for analyzing a broad spectrum of sterol-related compounds, including biosynthetic intermediates, oxysterols, and their conjugates, often with minimal sample preparation and without the need for derivatization. nih.govnih.gov

In HPLC-MS analysis of sterols, separation is typically achieved using reverse-phase (RP) chromatography, with a C18 column being the most common choice. nih.govlipidmaps.org A mobile phase gradient, often consisting of solvents like methanol, acetonitrile, and water, is used to elute the sterols from the column based on their polarity. lipidmaps.orgresearchgate.net The separated analytes are then introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are frequently used ionization sources. nih.govresearchgate.net ESI, operated in positive mode, can detect sterols as adducts (e.g., with ammonium (B1175870) ions from the mobile phase), which helps in their sensitive detection. nih.gov

The use of tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity. nih.govmdpi.com This allows for the accurate quantification of low-abundance sterols even in complex biological matrices. mdpi.com To ensure quantitative accuracy, stable isotope-labeled internal standards (e.g., deuterated sterols) are often added to the sample at the beginning of the extraction process. nih.govlipidmaps.org This corrects for any variability in sample preparation and instrument response.

| Parameter | Typical Specification | Purpose |

| Sample Preparation | Modified Bligh/Dyer lipid extraction | To efficiently extract a broad range of lipids, including sterols, from biological samples. nih.gov |

| HPLC Column | Reverse-phase C18 | Separates sterols based on their hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water with ammonium acetate (B1210297) | Elutes a wide range of sterols and promotes ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization techniques suitable for analyzing intact sterol molecules. nih.gov |

| Mass Analyzer | Triple Quadrupole | Enables highly sensitive and selective quantification using MS/MS modes. nih.govmdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high specificity and sensitivity for target sterol quantification. nih.gov |

Isotopic Labeling Studies (e.g., ¹³C/²H-labeling, Tritium-labeling)

Isotopic labeling is a fundamental experimental approach used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov By introducing atoms with a heavier isotope (e.g., ¹³C, ²H, or ³H) into a precursor molecule, researchers can follow the incorporation of these labels into downstream metabolites like this compound, providing definitive insights into reaction mechanisms and metabolic fluxes. nih.govnih.govacs.org